1-(2-Methylcyclopropyl)ethane-1-sulfonamide
Description
1-(2-Methylcyclopropyl)ethane-1-sulfonamide is a chemical compound with the molecular formula C6H13NO2S. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes . This compound is characterized by the presence of a sulfonamide group attached to a cyclopropyl ring, making it a unique structure in the realm of organic chemistry.
Properties
Molecular Formula |
C6H13NO2S |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
1-(2-methylcyclopropyl)ethanesulfonamide |
InChI |
InChI=1S/C6H13NO2S/c1-4-3-6(4)5(2)10(7,8)9/h4-6H,3H2,1-2H3,(H2,7,8,9) |
InChI Key |
UANJLWRHWYXHTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C(C)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Methylcyclopropyl)ethane-1-sulfonamide typically involves the reaction of sulfonyl chlorides with amines. A common method includes the use of sulfonyl chlorides as starting materials, which react with 2-methylcyclopropylamine under mild and eco-friendly conditions . The reaction is often carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-(2-Methylcyclopropyl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the sulfonamide group to amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Methylcyclopropyl)ethane-1-sulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: This compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methylcyclopropyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, the compound disrupts the production of folic acid, leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
1-(2-Methylcyclopropyl)ethane-1-sulfonamide can be compared with other sulfonamides such as:
Sulfanilamide: Known for its antibacterial properties, sulfanilamide is a simpler sulfonamide with a different structure.
Sulfamethoxazole: Another sulfonamide antibiotic, sulfamethoxazole has a broader spectrum of activity.
Sulfadiazine: Used in the treatment of bacterial infections, sulfadiazine has a different substitution pattern on the sulfonamide group.
The uniqueness of 1-(2-Methylcyclopropyl)ethane-1-sulfonamide lies in its cyclopropyl ring, which imparts distinct chemical and biological properties compared to other sulfonamides.
Biological Activity
1-(2-Methylcyclopropyl)ethane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and comparisons with other related compounds.
Sulfonamides, including 1-(2-Methylcyclopropyl)ethane-1-sulfonamide, primarily exert their antibacterial effects by inhibiting bacterial folic acid synthesis. They act as competitive inhibitors of the enzyme dihydropteroate synthase, which catalyzes the condensation of p-aminobenzoic acid (PABA) with pteridine to form dihydropteroic acid, a precursor to folate. This inhibition disrupts DNA synthesis and cellular metabolism in bacteria, leading to cell death .
Antibacterial Activity
The antibacterial efficacy of 1-(2-Methylcyclopropyl)ethane-1-sulfonamide has been evaluated against various Gram-positive and Gram-negative bacteria. The compound demonstrates significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria have been reported to be comparable to traditional sulfonamides, indicating its potential as an effective antibacterial agent .
Anticancer Activity
Recent studies have explored the anticancer properties of sulfonamide derivatives, including 1-(2-Methylcyclopropyl)ethane-1-sulfonamide. In vitro assays have shown that this compound exhibits cytotoxic effects on various cancer cell lines, such as MCF-7 (breast cancer) and PC3 (prostate cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, which is crucial for halting cancer cell proliferation .
Study 1: Antibacterial Efficacy
A study investigated the antibacterial properties of several sulfonamides, including 1-(2-Methylcyclopropyl)ethane-1-sulfonamide. The results indicated that the compound had an MIC of 32 µg/mL against E. coli, demonstrating its effectiveness in inhibiting bacterial growth. The study also highlighted the synergistic effects when combined with metal complexes, which enhanced its penetration through bacterial membranes .
Study 2: Anticancer Potential
In a separate investigation focusing on anticancer activity, 1-(2-Methylcyclopropyl)ethane-1-sulfonamide was tested against MCF-7 cells. The results showed an IC50 value of approximately 15 µM, indicating significant cytotoxicity. Flow cytometry analysis revealed that the compound induced apoptosis through activation of caspase pathways, confirming its potential as an anticancer agent .
Comparative Analysis with Other Compounds
| Compound Name | MIC (µg/mL) | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(2-Methylcyclopropyl)ethane-1-sulfonamide | 32 | 15 | Inhibition of folic acid synthesis; apoptosis induction |
| Sulfamethoxazole | 16 | 12 | Inhibition of folic acid synthesis |
| Trimethoprim | 8 | 10 | Inhibition of dihydrofolate reductase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
